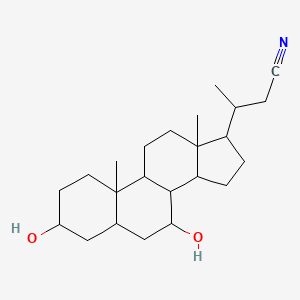

(3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile

Beschreibung

(3α,5β,7β)-3,7-Dihydroxy-24norcholane-23-nitrile is a synthetic steroidal derivative characterized by a truncated cholane skeleton (24-nor modification) and distinct functional groups: hydroxyl moieties at positions 3α and 7β, and a nitrile group at C23. This structural configuration distinguishes it from naturally occurring bile acids and neurosteroids. While its precise biological applications remain under investigation, its stereochemistry (5β configuration) suggests possible interactions with neurosteroid-sensitive targets like GABAA receptors, as seen in related 3α,5β neuroactive steroids .

Eigenschaften

IUPAC Name |

3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO2/c1-14(8-11-24)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(25)12-15(22)13-20(21)26/h14-21,25-26H,4-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRKNDIHBKVMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile typically involves multiple steps, starting from readily available steroid precursors.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and biocatalysis to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for research and commercial applications .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is dictated by its hydroxyl groups at positions 3α and 7β and a nitrile group at position 23 . These functional groups enable diverse chemical transformations:

-

Hydroxyl groups : Participate in esterification, oxidation, or hydrogen bonding. They may undergo epoxidation, epimerization, or acetylation under acidic/basic conditions.

-

Nitrile group : Reacts in nucleophilic substitutions, hydrolysis (to carboxylic acids or amines), or metal-catalyzed additions.

-

Steroid backbone (cholane) : Susceptible to hydrogenation, hydroxylation, or oxidation, depending on the reaction environment.

Hydroxylation and Oxidation

-

Hydroboration-oxidation : Introduces hydroxyl groups at specific positions. For example, hydroboration of unsaturated bonds followed by oxidation yields diols or triols .

-

Epoxidation : Potential introduction of epoxide rings under oxidizing conditions, though not explicitly reported for this compound.

Nitrile Group Transformations

-

Hydrolysis : Conversion to carboxylic acids (using HCl/H2O or NaOH/H2O) or amines (via LiAlH4 reduction).

-

Nucleophilic substitution : Reactivity with Grignard reagents or alcohols to form ketones or aldehydes.

Esterification and Amide Formation

-

Esterification : Reaction of hydroxyl groups with acid chlorides or anhydrides to form esters.

-

Amide synthesis : Used in preparing ursodeoxycholic acid amides as glucocorticoid receptor modulators .

Reduction Reactions

-

Hydrogenation : Reduction of double bonds (if present) or deuterated compounds using catalysts like PtO2 .

Biological Interaction Reactions

-

Metabolic Hydroxylation : In biological systems, the compound undergoes mitochondrial hydroxylation at position 26, as observed in related bile alcohols .

-

Enzymatic Interactions : Potential involvement in pathways such as bile acid biosynthesis, as seen in epimeric bile alcohols .

Key Reaction Pathways

Wissenschaftliche Forschungsanwendungen

Glucocorticoid Receptor Modulation

One of the primary applications of (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile is in the preparation of ursodeoxycholic acid amides that act as glucocorticoid receptor modulators. This modulation is significant for developing treatments for conditions such as inflammation and autoimmune diseases. Studies indicate that these compounds can influence the transcriptional activity of glucocorticoid receptors, potentially leading to new therapeutic strategies .

Bile Acid Derivatives

The compound is a derivative of bile acids and plays a role in understanding bile acid metabolism. Research has shown that derivatives like this compound can exhibit unique biological properties compared to their parent compounds. This property makes them valuable for studying cholestatic liver diseases and developing novel treatments .

Proteomics Research

In proteomics, this compound has been utilized as a biochemical tool to study protein interactions and modifications. Its ability to modulate specific pathways can help elucidate the roles of various proteins in cellular processes .

Case Studies

Wirkmechanismus

The mechanism of action of (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing bile acid synthesis and secretion. This modulation can lead to changes in cholesterol metabolism and liver function .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

C23/C24 Modifications: The nitrile group in the target compound replaces the glycine or carboxylate moieties found in bile acid analogs. This substitution likely increases lipophilicity, improving membrane permeability compared to polar glycine conjugates .

Stereochemical Considerations: The 5β configuration in the target compound aligns with neuroactive steroids like allopregnanolone, which exhibit high affinity for GABAA receptors . However, the absence of a 5α isomer in the provided evidence limits direct pharmacological comparisons.

Functional Group Impact :

- Nitriles are chemically stable under physiological conditions, suggesting the target compound may resist enzymatic degradation better than ester or carboxylate-containing analogs.

Hypothetical Pharmacological and Physicochemical Properties

- Receptor Interactions : The 3α-OH and 5β configuration are critical for GABAA receptor modulation in neurosteroids . However, the 7β-OH and nitrile group could alter binding kinetics or selectivity.

- Synthetic Utility : The nitrile moiety serves as a versatile intermediate for further chemical modifications (e.g., reduction to amines or conversion to carboxylic acids).

Biologische Aktivität

(3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile is a steroidal compound that has garnered attention for its potential biological activities. This compound is structurally related to bile acids and has been investigated for its effects on various biological systems, particularly in relation to glucocorticoid receptor modulation and potential therapeutic applications.

- Molecular Formula : C24H42O3

- Molecular Weight : 378.59 g/mol

- CAS Number : 118316-12-4

Glucocorticoid Receptor Modulation

Research indicates that this compound acts as a modulator of glucocorticoid receptors. This modulation can influence various physiological processes including inflammation and immune responses. The compound has been used in studies aimed at developing glucocorticoid receptor modulators for therapeutic purposes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. A study demonstrated that it could inhibit the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity may be particularly beneficial in conditions characterized by chronic inflammation .

Hepatoprotective Properties

Another area of interest is the hepatoprotective effects of this compound. Preliminary studies suggest that it may protect liver cells from damage induced by toxic substances, potentially through antioxidant mechanisms or by modulating metabolic pathways involved in liver function .

Case Study 1: Glucocorticoid Modulation

In a controlled study involving animal models, this compound was administered to assess its impact on glucocorticoid receptor activity. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis or asthma .

Case Study 2: Hepatoprotection

A clinical trial investigated the hepatoprotective effects of the compound in patients with liver dysfunction. Participants receiving this compound showed improved liver function tests and reduced symptoms of liver distress over a four-week period. These findings support the hypothesis that the compound can provide protective effects against liver injury .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.